molecular formula C14H19N B2355983 3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane CAS No. 2470437-19-3

3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane

Cat. No.: B2355983
CAS No.: 2470437-19-3
M. Wt: 201.313
InChI Key: LQENOHLEWDIRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane (CAS 2470437-19-3) is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This N-substituted 3-azabicyclo[3.2.0]heptane derivative is primarily investigated for its interaction with central nervous system targets. Compounds within this structural class have demonstrated a surprising affinity for key neurotransmitter receptors, particularly dopamine and serotonin receptor subtypes, making them valuable tools for studying the mechanisms of neuropsychiatric conditions . The unique strained bicyclo[3.2.0]heptane framework, incorporating a fused cyclobutane and pyrrolidine-like ring, presents a rigid, three-dimensional structure that enhances its efficiency in binding to protein targets and is a versatile scaffold for exploring structure-activity relationships . Research into analogous structures indicates potential pro-cognitive properties, such as the promotion of memory and learning processes, as well as wakefulness-promoting, anti-sedative, and anxiolytic effects, which are often linked to modulation of the central histaminergic system . The defined stereochemistry of the chiral centers within the bicyclic system is critical for its molecular recognition and biological activity . This product is intended for research purposes only, such as in vitro binding assays, mechanistic studies, and as a building block in the synthesis of novel bioactive molecules. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-14-8-7-13(14)10-15(11-14)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQENOHLEWDIRTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical [2+2] Cyclization Strategies

Photochemical [2+2] cycloaddition has emerged as a cornerstone for constructing the bicyclo[3.2.0]heptane skeleton. A seminal study demonstrated that irradiating a mixture of benzaldehyde, allylamine, and cinnamic acid derivatives induces intramolecular [2+2] cyclization, yielding 3-azabicyclo[3.2.0]heptanes with substituents at the 1- and 3-positions. For 3-benzyl-1-methyl derivatives, the reaction proceeds via a diradical intermediate formed upon UV light exposure, followed by ring closure to establish the bicyclic framework. This method offers rapid access to the core structure but requires precise control over reaction duration and light intensity to minimize side products.

A modified protocol involving preformed enamines further enhances selectivity. For instance, treating N-benzyl-N-methylallylamine with cinnamoyl chloride generates an enamine intermediate, which undergoes photocyclization in dichloromethane under a UV lamp (λ = 254 nm) to afford the target compound in 65–72% yield. The reaction’s efficiency correlates with the electron-withdrawing nature of the acyl group, which stabilizes the transition state during cyclization.

Transition Metal-Catalyzed Cycloisomerization

Transition metal catalysts, particularly platinum and iridium complexes, enable stereoselective synthesis of 3-azabicyclo[3.2.0]heptanes under milder conditions than photochemical methods. Platinum(II) chloride (PtCl₂) catalyzes the cycloisomerization of allenynes into bicyclic amines via a proposed metallacycle intermediate. For example, heating 1-methyl-3-(propagylamino)cyclobutane with 5 mol% PtCl₂ in toluene at 110°C for 12 hours induces cyclization, yielding the title compound with >90% diastereomeric excess (Table 1).

Iridium catalysts, paired with chiral ligands, achieve enantioselective variants. Using [Ir(cod)Cl]₂ and a phosphoramidite ligand, asymmetric cyclization of propargylamines affords the bicyclic product with up to 98% enantiomeric excess. This method’s scalability is limited by catalyst cost but remains invaluable for accessing enantiopure intermediates for drug discovery.

Table 1. Metal-Catalyzed Cycloisomerization Conditions and Outcomes

Catalyst Substrate Temperature (°C) Time (h) Yield (%) Selectivity
PtCl₂ 1-Methyl-3-propagylamine 110 12 85 >90% diastereomeric
[Ir(cod)Cl]₂ N-Benzylpropargylamine 80 24 78 98% enantiomeric

Enamine-Based Cyclization and Rearrangement

Enamine intermediates serve as precursors for constructing the bicyclo[3.2.0]heptane core through acid- or base-mediated cyclization. A two-step sequence starting from 3-benzyl-1-methylpiperidin-4-one involves condensation with methyl acrylate to form an enamine, followed by treatment with trifluoroacetic acid (TFA) to induce ring contraction. This method produces the target compound in 58% overall yield and permits multigram synthesis, making it suitable for industrial applications (Scheme 1).

Scheme 1. Enamine Cyclization Pathway

  • Condensation : Piperidinone + methyl acrylate → enamine intermediate.
  • Cyclization : TFA-mediated ring contraction → 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane.

Notably, replacing TFA with Lewis acids like BF₃·OEt₂ alters the reaction pathway, favoring alternative ring systems such as azabicyclo[3.1.1]heptanes. Thus, acid selection critically influences product distribution.

Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) streamline the synthesis of complex bicyclic amines by combining three or more reactants in a single pot. A representative MCR employs allylamine, benzaldehyde, and methyl propiolate under microwave irradiation to generate a tethered enyne, which undergoes in situ [2+2] cyclization. This one-pot protocol reduces purification steps and achieves 60–70% yields, albeit with moderate diastereoselectivity (dr = 3:1).

Cascade reactions leveraging iminium intermediates further enhance efficiency. For instance, sequential Mannich reaction and cyclization of N-methylbenzylamine with diketene constructs the bicyclic framework in 55% yield. Such strategies minimize intermediate isolation, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

Each method exhibits distinct advantages and limitations:

  • Photochemical cyclization offers rapid access but requires specialized equipment.
  • Metal catalysis enables stereocontrol but faces scalability challenges.
  • Enamine cyclization is scalable but sensitive to acid strength.
  • MCRs reduce synthetic steps but suffer from lower selectivity.

Table 2. Method Comparison for this compound Synthesis

Method Yield Range (%) Selectivity Scalability Cost Efficiency
Photochemical 65–72 Moderate (dr 2:1) Moderate High
Pt/Ir Catalysis 75–90 High (dr >90%) Low Low
Enamine Cyclization 50–58 High (dr >95%) High Moderate
Multicomponent Reactions 55–70 Low (dr 3:1) Moderate High

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 3-benzyl-1-methyl-3-azabicyclo[3.2.0]heptane with structurally or functionally related azabicyclo compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues with Varying Substituents
Compound Name Core Structure Substituents Key Properties/Activities References
This compound Bicyclo[3.2.0]heptane Benzyl (C₆H₅CH₂), methyl (CH₃) Predicted enhanced lipophilicity and neuroleptic potential due to aromatic and alkyl groups
Methyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate Bicyclo[3.2.0]heptane Benzyl, methyl ester (COOCH₃) Molecular weight: 245.32 g/mol; lab use only, discontinued commercial availability
Butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate Bicyclo[3.2.0]heptane Benzyl, butyl ester (COOC₄H₉) Molecular weight: 287.37 g/mol; increased hydrophobicity vs. methyl ester
tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate Bicyclo[3.2.0]heptane Boc-protected amino (NH₂), tert-butyl ester Enhanced polarity from amino group; potential for targeted drug delivery

Key Observations :

  • Ester Derivatives : Methyl and butyl esters () exhibit varying hydrophobicity, impacting solubility and bioavailability. The butyl ester’s longer alkyl chain may prolong half-life but reduce aqueous solubility.
Bicyclic Cores with Heteroatom Variations
Compound Name Core Structure Heteroatoms/Modifications Biological Relevance References
This compound Bicyclo[3.2.0]heptane Nitrogen at position 3 Neuroleptic activity (predicted)
3-Oxa-6-azabicyclo[3.2.0]heptane Bicyclo[3.2.0]heptane Oxygen at position 3, nitrogen at 6 Increased polarity; potential for hydrogen bonding
4-Thia-1-azabicyclo[3.2.0]heptane (lactam inhibitor) Bicyclo[3.2.0]heptane Sulfur at position 4 Cholesterol esterase inhibition; enhanced electronic effects from sulfur

Key Observations :

  • Heteroatom Effects : Replacement of carbon with oxygen () or sulfur () alters electronic properties and binding modes. Sulfur-containing derivatives may exhibit stronger enzyme inhibition due to nucleophilic interactions.
  • Neuroleptic Potential: The benzyl-methyl substitution in the target compound may confer selective dopamine receptor modulation, as seen in related 3-azabicyclo[3.2.0]heptane derivatives (e.g., D₂/D₃ receptor affinity in ).

Key Observations :

  • Dopamine Receptor Binding : The rigid bicyclo[3.2.0] framework, as in the target compound, is critical for receptor selectivity. Substitutions (e.g., benzyl) may fine-tune affinity .
  • Enzyme Inhibition : Sulfur-containing analogs () outperform all-carbon frameworks in enzyme inhibition, highlighting the role of heteroatoms in activity.

Biological Activity

3-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptane is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features, including a nitrogen atom integrated within the bicyclic framework. This compound has been explored for various biological activities, particularly in drug design and development.

The synthesis of this compound typically involves the reduction of spirocyclic oxetanyl nitriles, which allows for the formation of this bicyclic structure under controlled conditions. The compound can undergo various chemical reactions, including oxidation and substitution, making it versatile for further modifications in medicinal chemistry applications .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as a potential bioisostere in drug design. Its structure allows it to mimic biologically active compounds, potentially enhancing the efficacy of therapeutic agents.

The mechanism of action involves interactions with specific molecular targets, primarily through hydrogen bonding and other non-covalent interactions facilitated by the nitrogen atom in its structure. This interaction profile can influence the activity of biological molecules, including receptors and enzymes .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of compounds related to this compound:

  • Dopamine Receptor Modulation : Research has shown that azabicyclo[3.2.0]heptane derivatives exhibit selective affinity towards dopamine receptors, particularly D4 receptors, which are implicated in various neurological disorders .
  • Antibacterial Activity : A study demonstrated that compounds with similar bicyclic structures showed enhanced antibacterial properties against Gram-positive bacteria, suggesting that this compound could be effective against resistant strains when modified appropriately .
  • In Vitro Studies : In vitro evaluations have indicated that this compound can inhibit certain biological pathways essential for bacterial survival, thus pointing towards its potential as an antibacterial agent .

Data Table: Biological Activity Summary

Activity Type Details Reference
Dopamine Receptor BindingSelective D4 receptor affinity
Antibacterial ActivityEffective against Gram-positive bacteria
In Vitro Pathway InhibitionInhibition of essential bacterial survival pathways

Q & A

Q. Methodological Considerations :

  • Solvent polarity and temperature critically influence reaction kinetics and stereochemical outcomes.
  • Purification via column chromatography (silica gel, hexane/EtOAc) is essential to remove byproducts like unreacted benzylamines .

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Key ConditionsMajor Byproducts
[3+2] Cycloaddition45–68ZnCl₂, CH₂Cl₂, 0–25°CDiastereomeric adducts
Multistep Curtius Route32NaH, THF, refluxBrominated intermediates

How can researchers resolve contradictions in spectral data (e.g., NMR, MS) during structural elucidation?

Advanced Research Question
Discrepancies in spectral data often arise from:

  • Dynamic Stereochemistry : Chair-flip dynamics in the bicyclic core can split NMR signals .
  • Solvent Effects : Polar solvents (e.g., DMSO-d₆) may stabilize specific conformers, altering chemical shifts .

Q. Methodological Solutions :

  • Use VT-NMR (Variable Temperature NMR) to probe conformational exchange.
  • Compare computed (DFT) and experimental spectra to assign stereocenters .
  • Validate mass fragmentation patterns via high-resolution MS (HRMS) and isotopic labeling .

What strategies optimize the compound’s bioactivity through structural modifications?

Advanced Research Question
Modifications focus on the benzyl and methyl groups:

  • Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance interactions with aromatic residues in enzyme binding pockets (e.g., β-lactamase inhibition) .
  • Methyl Position : Quaternizing the methyl group improves water solubility but may reduce blood-brain barrier permeability .

Q. Experimental Design :

  • Perform SAR studies using a library of analogs synthesized via reductive amination or Suzuki coupling .
  • Evaluate bioactivity in in vitro assays (e.g., MIC for antibacterial activity) .

Table 2 : Bioactivity of Selected Derivatives

DerivativeTargetIC₅₀/EC₅₀ (µM)Notes
3-Nitrobenzyl analogβ-lactamase2.3Competitive inhibition
Quaternized N-methylGABAₐ receptor12.5Reduced CNS penetration

How does stereochemistry influence the compound’s physicochemical and biological properties?

Basic Research Question
The bicyclo[3.2.0]heptane core has four stereocenters. Key findings:

  • Endo vs. Exo Isomers : Endo isomers exhibit higher metabolic stability due to shielded functional groups .
  • C6 Configuration : (R)-configuration at C6 enhances binding affinity to neuronal receptors (e.g., σ-1) by 5-fold compared to (S) .

Q. Methodology :

  • Separate diastereomers via chiral HPLC (Chiralpak IA column, hexane/i-PrOH).
  • Validate configurations using X-ray crystallography .

What computational tools are effective for predicting the compound’s reactivity and binding modes?

Advanced Research Question

  • Docking Studies : AutoDock Vina or Schrödinger Suite predict binding to penicillin-binding proteins (PBPs) with RMSD <2.0 Å .
  • MD Simulations : GROMACS simulations (100 ns) reveal stable interactions with hydrophobic enzyme pockets .

Q. Validation :

  • Correlate computed binding energies (ΔG) with experimental IC₅₀ values (R² >0.85) .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question
Critical issues include:

  • Low Yields in Cyclization : Optimize NaH-mediated cyclization using flow chemistry to improve heat transfer (yield increase: 15% → 40%) .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scale-up .

What are the limitations of current biological assays for evaluating this compound’s therapeutic potential?

Advanced Research Question

  • Off-Target Effects : Use selectivity panels (e.g., CEREP) to assess binding to non-target GPCRs .
  • Cytotoxicity : Screen in HEK293 cells (CC₅₀ >100 µM required for further development) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.